1,8-Dimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of pyrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpyrene can be synthesized through several methods, including direct and indirect electrophilic aromatic substitution reactions. One common approach involves the methylation of pyrene using methylating agents under controlled conditions . Another method includes the cyclization of biphenyl intermediates, which can be further functionalized to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where pyrene is treated with methylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Scientific Research Applications
1,8-Dimethylpyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,8-Dimethylpyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in photophysical and photochemical applications. Additionally, its ability to intercalate with DNA and other biological macromolecules underlies its potential use in bioimaging and therapeutic applications .
Comparison with Similar Compounds
- 1,3-Dimethylpyrene
- 1,6-Dimethylpyrene
- 1,3,6,8-Tetramethylpyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1,8-Dimethylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties compared to other dimethylpyrene derivatives. For example, 1,3-Dimethylpyrene and 1,6-Dimethylpyrene have different substitution patterns, leading to variations in their reactivity and applications.
Properties
CAS No. |
74869-47-9 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,8-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15(11)17(13)18(14)16/h3-10H,1-2H3 |
InChI Key |
UBDSGGKJFIYCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.